molecular formula C15H16O2 B045649 Ethyl 3-(naphthalen-2-yl)propanoate CAS No. 112598-96-6

Ethyl 3-(naphthalen-2-yl)propanoate

Cat. No. B045649
M. Wt: 228.29 g/mol
InChI Key: BXSIHFSJIKHCNZ-UHFFFAOYSA-N
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Description

Ethyl 3-(naphthalen-2-yl)propanoate is a chemical compound . It is used for experimental and research purposes .

Scientific Research Applications

  • Antibacterial and Antifungal Activity : Derivatives of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit promising antibacterial and antifungal properties against various bacteria and fungi (Patel & Patel, 2017).

  • Anticancer Potential : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]Pyran-8-yl)Oxy]acetate shows significant inhibition of cancer cell proliferation, with its crystal structure being determined (Liu et al., 2018).

  • Microbiological Evaluation : Novel ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and 4,5-dihydro-6-(naphthalen-2-yl)-4-aryl-2H-indazol-3-ols have been synthesized and evaluated for microbiological properties (Kanagarajan, Thanusu, & Gopalakrishnan, 2011).

  • Anti-Parkinson's Activity : Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives exhibit potential anti-Parkinson's activity, with the 4-thiazolidinone derivative 4c showing high activity in vivo (Gomathy et al., 2012).

  • Fluorescence in Biological Assays : Amino acid derivatives with 3-(naphthalen-1-ylamino)propanoic acid demonstrate strong fluorescence in ethanol and water at physiological pH, suitable for biological assays (Frade et al., 2007).

  • Anticonvulsant Activity : [4.4]nonane-3,8-dione derivatives, related to the compound , show potential anticonvulsant activity (Ghareb et al., 2017).

  • Chemosensor for Metal Ions : Naphthoquinone-based chemosensors exhibit remarkable selectivity towards Cu2+ ions in methanol or methanol-water mixtures, with a color change from orange to intense blue (Gosavi-Mirkute et al., 2017).

  • Photochemical Reactions : 2-(1-naphthyl)ethyl benzoates exhibit different photochemical reactions, highlighting the diverse reactivity of naphthyl-based compounds (Morley & Pincock, 2001).

  • Antiviral Activities : Compounds including 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-ones show promising antiviral activity against the H5N1 virus (Flefel et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl propionate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 3-naphthalen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-17-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSIHFSJIKHCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554433
Record name Ethyl 3-(naphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(naphthalen-2-yl)propanoate

CAS RN

112598-96-6
Record name Ethyl 3-(naphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.29 g of this ethyl 3-(2-naphthyl)-2-propenoate were dissolved in 60 ml of ethanol. The solution was stirred at room temperature for 3 hours in an atmosphere of hydrogen at atmospheric pressure and in the presence of 500 mg of 5% w/w palladium-on-charcoal. At the end of this time, the catalyst was removed by filtration, and the filtrate was concentrated by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 4.04 g (yield 93%) of ethyl 3-(2-naphthyl)propionate as a colorless oil.
Quantity
4.29 g
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reactant
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EK Lee, JH Kim, KM Moon, S Ha, SG Noh… - Journal of Life …, 2017 - koreascience.kr
The inhibition of tyrosinase, a key enzyme in mammalian melanin synthesis, plays an important role in preventing skin pigmentation and melanoma. Therefore, tyrosinase inhibitors are …
Number of citations: 4 koreascience.kr
이은경, 김주현, 문경미, 하수경, 노상균, 김대현… - 생명과학회지, 2017 - dbpia.co.kr
본 연구에서는 (E)-2-(substituted benzylidene)-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one 유도체들을 합성했으며, 합성된 유도체들이 멜라닌 생성과정의 주요 효소인 tyrosinase 활성…
Number of citations: 3 www.dbpia.co.kr

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